7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It is known that the pyrrolopyrazine scaffold, which includes the pyrrolo[3,2-d]pyrimidine structure, has shown significant activity on kinase inhibition . Kinases are enzymes that play a crucial role in the regulation of various cellular activities such as cell growth, division, and differentiation.
Mode of Action
It is suggested that the compound may interact with its targets, possibly kinases, leading to their inhibition . This inhibition could result in changes in the cellular activities regulated by these kinases.
Result of Action
One study revealed that a compound with a similar pyrrolo[3,2-d]pyrimidine structure could induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination of pyrrolo[3,2-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-5H-pyrrolo[3,2-d]pyrimidine, while oxidation can produce this compound N-oxide.
Scientific Research Applications
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: Utilized in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
- 7-Bromo-5H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPOBAVJBHMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.